

# X-ray photoelectron spectroscopy (XPS) analysis of TDMAS-grown films

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## Compound of Interest

Compound Name: *Tris(dimethylamino)silane*

Cat. No.: *B081438*

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## A Comparative Guide to the XPS Analysis of TDMAS-grown Films

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of thin films grown using **Tris(dimethylamino)silane** (TDMAS) as a precursor, benchmarked against alternative silicon precursors. The comparison is based on X-ray Photoelectron Spectroscopy (XPS) analysis, offering insights into elemental composition and chemical purity. This document is intended to assist researchers in selecting the most suitable precursors and deposition techniques for their specific applications, from semiconductor manufacturing to the development of biocompatible coatings in the pharmaceutical industry.

## Performance Comparison of Silicon Precursors

The choice of precursor in thin film deposition is critical as it directly influences the chemical and physical properties of the resulting film. **Tris(dimethylamino)silane** (TDMAS) is a widely used organosilane precursor for the deposition of silicon-based thin films, such as silicon nitride ( $\text{SiN}_x$ ), silicon dioxide ( $\text{SiO}_2$ ), and silicon carbonitride ( $\text{SiCN}$ ). Its performance is often compared with other precursors like Bis(dimethylamino)silane (BDMAS), Bis(tert-butylamino)silane (BTBAS), and chlorosilanes such as Dichlorosilane (DCS) and Hexachlorodisilane (HCDS).

XPS analysis reveals key differences in the elemental composition and purity of films grown from these precursors. A primary concern with aminosilane precursors like TDMAS and BDMAS is the potential for carbon and nitrogen incorporation into the film, which can affect its electrical and optical properties.

The following table summarizes the quantitative XPS analysis of films grown using TDMAS and its alternatives. The data is compiled from various studies, and it is important to note that deposition conditions such as temperature, pressure, and plasma parameters can significantly influence the film composition.

Precursor	Film Type	Deposition Method	Elemental Composition (at. %)					Reference
			Si	N	O	C	Cl	
TDMAS	SiO <sub>2</sub>	ALD	-	-	-	-	-	[1][2]
						~half an order of magnitude higher than BDMAS		
BDMAS	SiO <sub>2</sub>	ALD	-	-	-	-	-	[1][2]
						Lower than TDMAS		
TDMAS	SiN <sub>x</sub>	PECVD	-	-	-	Present	-	[3]
BTBAS	SiON <sub>x</sub>	PECVD	Varies with O <sub>2</sub> ratio	Varies with O <sub>2</sub> ratio	Varies with O <sub>2</sub> ratio	Present	-	[4][5]
DCS	SiN <sub>x</sub>	PECVD	~83	~11	~2	-	~3	[6]
HCDS	SiN <sub>x</sub>	PEALD	-	-	~23% H incorporation	-	Present	[7][8]

### Key Observations:

- Carbon Impurities: For  $\text{SiO}_2$  deposition, TDMAS tends to result in higher carbon impurities compared to BDMAS.[1][2] This is a critical consideration for applications where high purity is paramount.
- Chlorine Impurities: Chlorosilane precursors like DCS and HCDS can lead to chlorine incorporation in the films, which can be detrimental to device performance.[6]
- Hydrogen Content: Films grown using HCDS and  $\text{NH}_3$  plasma have been shown to contain a significant amount of hydrogen.[7][8]
- Stoichiometry: The Si:N ratio in DCS-based films can be controlled, but may result in silicon-rich films.[6]

## Experimental Protocols

Detailed and consistent experimental methodologies are crucial for reproducible results. Below are representative protocols for film deposition using TDMAS and subsequent XPS analysis.

### Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride ( $\text{SiN}_x$ ) using TDMAS

- Substrate Preparation: Silicon (100) wafers are cleaned using a standard RCA cleaning procedure to remove organic and metallic contaminants, followed by a dilute hydrofluoric acid (HF) dip to remove the native oxide and create a hydrogen-terminated surface.
- Deposition Parameters:
  - Precursor: **Tris(dimethylamino)silane** (TDMAS)
  - Reactant: Ammonia ( $\text{NH}_3$ ) or Nitrogen ( $\text{N}_2$ ) plasma
  - Deposition Temperature: 200-400 °C
  - Plasma Power: 100-300 W
  - ALD Cycle:

- TDMAS pulse (0.1 - 1.0 s)
- Purge with Ar or N<sub>2</sub> (5 - 20 s)
- NH<sub>3</sub>/N<sub>2</sub> plasma exposure (5 - 30 s)
- Purge with Ar or N<sub>2</sub> (5 - 20 s)
- Film Growth: The desired film thickness is achieved by repeating the ALD cycle.

## Protocol 2: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Silicon Dioxide (SiO<sub>2</sub>) using TDMAS

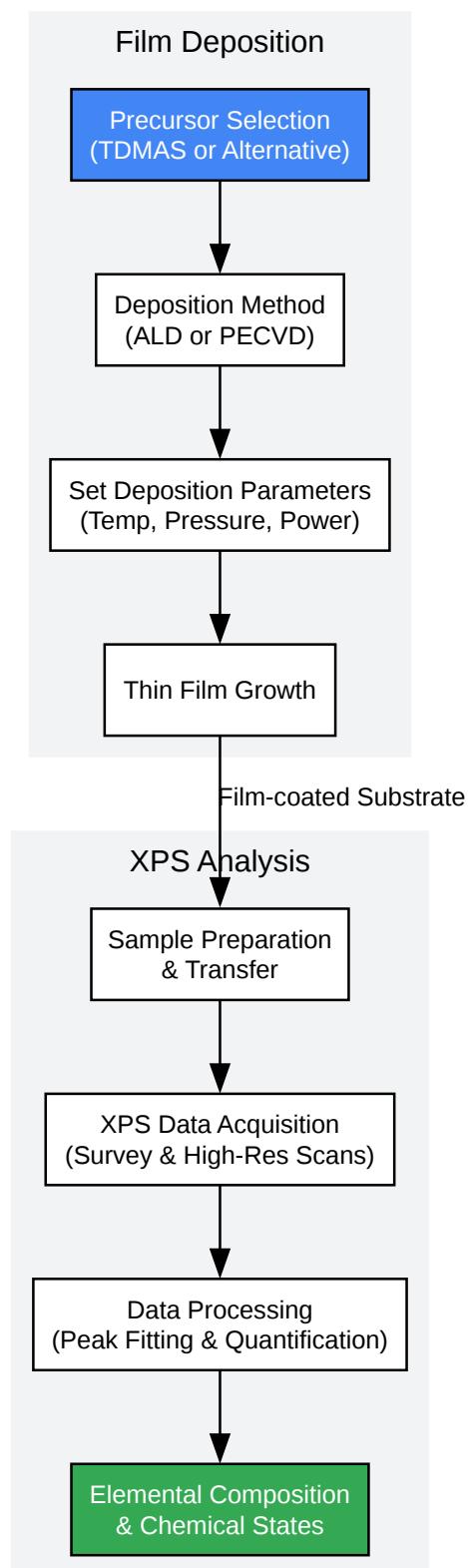
- Substrate Preparation: Similar to the PEALD protocol, silicon wafers are cleaned and prepared.
- Deposition Parameters:
  - Precursor: **Tris(dimethylamino)silane** (TDMAS)
  - Oxidant: Oxygen (O<sub>2</sub>) or Nitrous Oxide (N<sub>2</sub>O)
  - Carrier Gas: Argon (Ar) or Nitrogen (N<sub>2</sub>)
  - Substrate Temperature: 150-350 °C
  - RF Power: 50-200 W
  - Pressure: 0.5-2.0 Torr
- Deposition: The precursor and oxidant gases are introduced into the plasma chamber, and the RF power is applied to initiate film deposition. The deposition time is adjusted to achieve the target thickness.

## Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Analysis

- Sample Handling: Samples are transferred to the XPS analysis chamber under vacuum or in an inert environment to minimize surface contamination.
- Instrumentation: A monochromatic Al K $\alpha$  X-ray source (1486.6 eV) is typically used.
- Data Acquisition:
  - Survey Scan: A wide energy range scan (0-1200 eV) is performed to identify all elements present on the surface.
  - High-Resolution Scans: Detailed scans of the Si 2p, N 1s, O 1s, and C 1s core level regions are acquired to determine chemical states and bonding environments.
  - Angle-Resolved XPS (ARXPS): For ultra-thin films, the take-off angle of the photoelectrons is varied to obtain depth-resolved information.[\[9\]](#)
- Data Analysis:
  - Peak Fitting: The high-resolution spectra are fitted with Gaussian-Lorentzian functions to deconvolute different chemical states.
  - Quantification: The atomic concentrations of the elements are calculated from the peak areas using appropriate sensitivity factors.
  - Charging Correction: The binding energy scale is calibrated by referencing the adventitious C 1s peak to 284.8 eV.

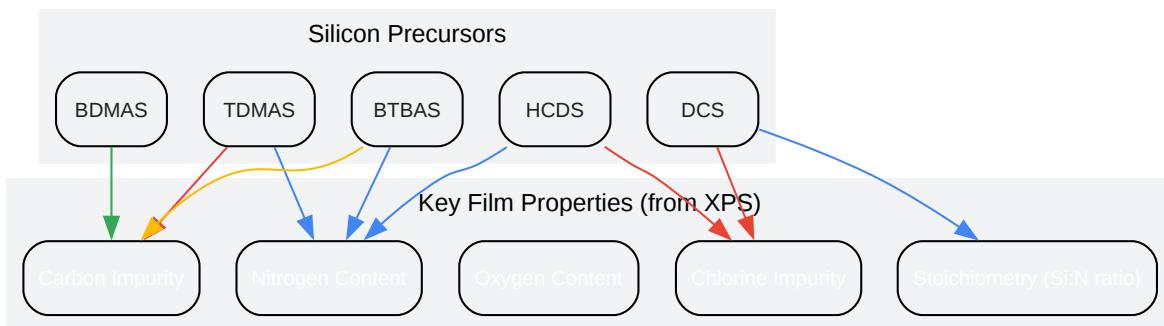
## Mandatory Visualizations

To further clarify the experimental process, the following diagrams illustrate the key workflows and relationships.



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Caption: Experimental workflow from precursor selection to XPS analysis.

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Caption: Logical relationships between precursors and resulting film properties.

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